6-Aminoheptanamide
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Overview
Description
6-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol It is a derivative of heptanamide, characterized by the presence of an amino group at the sixth position of the heptanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoheptanamide typically involves the reaction of heptanamide with ammonia or an amine under controlled conditions. One common method is the reductive amination of heptanone, where heptanone is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoheptanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6-Aminoheptanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Aminoheptanamide involves its interaction with specific molecular targets and pathways. As an amino derivative, it can act as a nucleophile, participating in various biochemical reactions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
6-Aminohexanoic Acid:
4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide: This compound is a potent inhibitor of histone deacetylases and induces cell cycle arrest and apoptosis in cancer cells
Uniqueness: 6-Aminoheptanamide is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions.
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
6-aminoheptanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
InChI Key |
VUPVYOQHWDVFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCC(=O)N)N |
Origin of Product |
United States |
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